molecular formula C3H5N B13961570 Ethenamine, N-methylene- CAS No. 38239-27-9

Ethenamine, N-methylene-

Cat. No.: B13961570
CAS No.: 38239-27-9
M. Wt: 55.08 g/mol
InChI Key: TUVFMMNANXKTRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethenamine, N-methylene- is an organic compound with the molecular formula C3H5N. It is also known as N-methyleneethenamine. This compound is characterized by the presence of a methylene group attached to an ethenamine structure. It is a dipolar compound, meaning it has both positive and negative charges in its structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethenamine, N-methylene- can be synthesized through various methods. One common method involves the reaction of ethenamine with formaldehyde under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of Ethenamine, N-methylene- involves large-scale chemical reactors where the reactants are mixed and subjected to optimal conditions for the reaction to occur. The process is monitored to maintain the purity and yield of the compound. The use of continuous flow reactors and advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethenamine, N-methylene- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: It can undergo substitution reactions where the methylene group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler amines .

Scientific Research Applications

Ethenamine, N-methylene- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethenamine, N-methylene- involves its interaction with specific molecular targets. It can act as a nucleophile, participating in various chemical reactions by donating its electron pair. The pathways involved in its reactions depend on the nature of the reactants and the conditions under which the reactions occur .

Comparison with Similar Compounds

  • Ethenamine, N-methyl-
  • Ethanamine, N-ethyl-
  • Methenamine

Comparison: Ethenamine, N-methylene- is unique due to its dipolar nature and the presence of a methylene group attached to the ethenamine structure. This gives it distinct chemical properties compared to similar compounds like Ethenamine, N-methyl- and Ethanamine, N-ethyl-. These differences make it suitable for specific applications in research and industry .

Properties

IUPAC Name

N-ethenylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N/c1-3-4-2/h3H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVFMMNANXKTRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00191629
Record name Ethenamine, N-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00191629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

55.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38239-27-9
Record name Ethenamine, N-methylene-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038239279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethenamine, N-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00191629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.